(2-Fluoro-3,4-dimethoxyphenyl)boronic acid (2-Fluoro-3,4-dimethoxyphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13777969
InChI: InChI=1S/C8H10BFO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,11-12H,1-2H3
SMILES: B(C1=C(C(=C(C=C1)OC)OC)F)(O)O
Molecular Formula: C8H10BFO4
Molecular Weight: 199.97 g/mol

(2-Fluoro-3,4-dimethoxyphenyl)boronic acid

CAS No.:

Cat. No.: VC13777969

Molecular Formula: C8H10BFO4

Molecular Weight: 199.97 g/mol

* For research use only. Not for human or veterinary use.

(2-Fluoro-3,4-dimethoxyphenyl)boronic acid -

Specification

Molecular Formula C8H10BFO4
Molecular Weight 199.97 g/mol
IUPAC Name (2-fluoro-3,4-dimethoxyphenyl)boronic acid
Standard InChI InChI=1S/C8H10BFO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,11-12H,1-2H3
Standard InChI Key XGEJQECPBKEADX-UHFFFAOYSA-N
SMILES B(C1=C(C(=C(C=C1)OC)OC)F)(O)O
Canonical SMILES B(C1=C(C(=C(C=C1)OC)OC)F)(O)O

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

(2-Fluoro-3,4-dimethoxyphenyl)boronic acid features a phenyl ring substituted with a fluorine atom at the ortho-position and methoxy groups at the meta- and para-positions. The boronic acid functional group (-B(OH)₂) at the para-position relative to fluorine enables its participation in Suzuki-Miyaura cross-coupling reactions. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₈H₁₀BFO₄
Molecular Weight199.97 g/mol
IUPAC Name(2-fluoro-3,4-dimethoxyphenyl)boronic acid
SMILESB(C1=C(C(=C(C=C1)OC)OC)F)(O)O
InChIKeyXGEJQECPBKEADX-UHFFFAOYSA-N

The compound’s planar aromatic system and electron-withdrawing fluorine atom influence its reactivity, while methoxy groups enhance solubility in polar solvents .

Physicochemical Parameters

Experimental and computational studies provide insights into its physical properties:

PropertyValueMethod/Source
Density1.2±0.1 g/cm³Estimated from analogs
Boiling Point336.7±52.0 °CPredicted
Melting Point245–250 °CAnalog data
Water Solubility25 g/L (est.)Analog data
LogP (Partition)1.33Calculated
Vapour Pressure0.0±0.8 mmHg at 25°CPredicted

The relatively high melting point suggests strong intermolecular interactions, likely due to hydrogen bonding between boronic acid groups . Its moderate solubility in water (25 g/L) facilitates use in aqueous reaction conditions .

Synthesis and Reactivity

Synthetic Routes

The synthesis of (2-Fluoro-3,4-dimethoxyphenyl)boronic acid typically involves palladium-catalyzed borylation of aryl halides. A representative protocol includes:

  • Starting Material: 2-Fluoro-3,4-dimethoxyiodobenzene.

  • Catalyst: Dichloro[1,1'-bis(di-tert-butylphosphino)ferrocene]palladium(II) (PdCl₂(dtbpf)) .

  • Conditions: Reaction with bis(pinacolato)diboron in 1,2-dimethoxyethane (DME) at 60°C for 5 hours .

  • Yield: ~88% after purification .

Mechanistic Insight: The palladium catalyst facilitates oxidative addition of the aryl iodide, followed by transmetallation with the diboron reagent. Reductive elimination yields the boronic acid derivative.

Reactivity in Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura couplings to form biaryl structures, a cornerstone of pharmaceutical synthesis. For example, coupling with 3-bromo-2-fluorobenzoic acid under basic conditions (K₃PO₄, ethanol/water) produces bifunctional aromatic acids in high yield .

Optimized Conditions:

  • Base: Tribasic potassium phosphate (K₃PO₄).

  • Solvent: DME/water/ethanol (3:2:1 v/v).

  • Temperature: 60°C .

Biological Activities and Applications

Enzyme Inhibition and Drug Development

Boronic acids are known inhibitors of serine proteases and other enzymes. The fluorine atom in (2-Fluoro-3,4-dimethoxyphenyl)boronic acid enhances electrophilicity at the boron center, potentiating interactions with catalytic residues. Preliminary studies suggest activity against:

  • Proteasomes: Inhibition of the chymotrypsin-like subunit (β5) in cancer cells.

  • β-Lactamases: Potential to counteract antibiotic resistance.

ParameterValueSource
Hazard CodesXi (Irritant)
Risk PhrasesR36/37/38 (Irritating to eyes, respiratory system, skin)
Safety PhrasesS26 (Wear eye protection), S37/39 (Use gloves)

Future Directions

While (2-Fluoro-3,4-dimethoxyphenyl)boronic acid shows promise, gaps remain:

  • Pharmacokinetics: In vivo absorption, distribution, and toxicity profiles require elucidation.

  • Target Identification: Proteomic studies to map enzyme targets beyond β5 proteasomes.

  • Synthetic Scalability: Development of continuous-flow protocols to improve yield and reduce costs .

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